Cas no 1094218-30-0 (1-(4-bromophenyl)cyclobutan-1-amine)

1094218-30-0 structure
Nombre del producto:1-(4-bromophenyl)cyclobutan-1-amine
Número CAS:1094218-30-0
MF:C10H12BrN
Megavatios:226.112981796265
MDL:MFCD09910041
CID:1026008
PubChem ID:43146557
1-(4-bromophenyl)cyclobutan-1-amine Propiedades químicas y físicas
Nombre e identificación
-
- 1-(4-Bromophenyl)cyclobutanamine
- 1-(4-Bromophenyl)cyclobutamine
- 1-(4-bromophenyl)cyclobutan-1-amine
- DTXSID70655566
- 1094218-30-0
- AKOS009321777
- CYCLOBUTANAMINE, 1-(4-BROMOPHENYL)-
- SY180392
- A927365
- EN300-57336
- SCHEMBL255382
- CS-0441035
- MFCD09910041
- DB-362850
- SB80088
-
- MDL: MFCD09910041
- Renchi: InChI=1S/C10H12BrN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
- Clave inchi: JAINAWVWUDTCFK-UHFFFAOYSA-N
- Sonrisas: C1CC(C1)(C2=CC=C(C=C2)Br)N
Atributos calculados
- Calidad precisa: 225.01500
- Masa isotópica única: 225.01531g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 157
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 26Ų
Propiedades experimentales
- Denso: 1.4±0.1 g/cm3
- Punto de ebullición: 280.7±33.0 °C at 760 mmHg
- Punto de inflamación: 123.6±25.4 °C
- PSA: 26.02000
- Logp: 3.48730
- Presión de vapor: 0.0±0.6 mmHg at 25°C
1-(4-bromophenyl)cyclobutan-1-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-bromophenyl)cyclobutan-1-amine Datos Aduaneros
- Código HS:2921499090
- Datos Aduaneros:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-bromophenyl)cyclobutan-1-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM121999-1g |
1-(4-bromophenyl)cyclobutan-1-amine |
1094218-30-0 | 95% | 1g |
$310 | 2023-03-07 | |
TRC | B681033-100mg |
1-(4-Bromophenyl)cyclobutanamine |
1094218-30-0 | 100mg |
$ 295.00 | 2022-06-06 | ||
TRC | B681033-10mg |
1-(4-Bromophenyl)cyclobutanamine |
1094218-30-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM121999-1g |
1-(4-bromophenyl)cyclobutan-1-amine |
1094218-30-0 | 95% | 1g |
$310 | 2021-06-15 | |
Alichem | A019116401-5g |
1-(4-Bromophenyl)cyclobutanamine |
1094218-30-0 | 95% | 5g |
$1972.08 | 2023-09-04 | |
Fluorochem | 226453-1g |
1-(4-Bromophenyl)cyclobutanamine |
1094218-30-0 | 95% | 1g |
£748.00 | 2022-02-28 | |
Enamine | EN300-57336-1.0g |
1-(4-bromophenyl)cyclobutan-1-amine |
1094218-30-0 | 95% | 1.0g |
$63.0 | 2023-02-09 | |
Enamine | EN300-57336-0.1g |
1-(4-bromophenyl)cyclobutan-1-amine |
1094218-30-0 | 95% | 0.1g |
$22.0 | 2023-02-09 | |
Enamine | EN300-57336-2.5g |
1-(4-bromophenyl)cyclobutan-1-amine |
1094218-30-0 | 95% | 2.5g |
$110.0 | 2023-02-09 | |
Enamine | EN300-57336-10.0g |
1-(4-bromophenyl)cyclobutan-1-amine |
1094218-30-0 | 95% | 10.0g |
$346.0 | 2023-02-09 |
1-(4-bromophenyl)cyclobutan-1-amine Literatura relevante
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
1094218-30-0 (1-(4-bromophenyl)cyclobutan-1-amine) Productos relacionados
- 97242-85-8(Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside)
- 536756-58-8(propan-2-yl (3-hydroxycyclopent-1-en-1-yl)(methyl)phosphinate)
- 2228609-95-6(1-(3,4,5-trifluorophenyl)methylcyclopropan-1-ol)
- 2229118-94-7(2,2-dimethyl-3-2-(thiophen-3-yl)ethylcyclopropan-1-amine)
- 2034278-25-4(2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine)
- 1320-15-6(Butanoic acid,4-(2,4-dichlorophenoxy)-, isooctyl ester)
- 65756-27-6(1,3-Di-p-tolyladamantane)
- 2034483-16-2(3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine)
- 2137834-38-7(3,3,4,4,4-Pentafluoro-2-(1,2,4-triazol-4-yl)butan-1-amine)
- 2172181-62-1(2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-2-yl}acetic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1094218-30-0)1-(4-bromophenyl)cyclobutan-1-amine

Pureza:99%
Cantidad:1g
Precio ($):596.0